4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid
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Overview
Description
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid is a chemical compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid typically involves a series of chemical reactions. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic effects. In industry, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives. These compounds share a similar bicyclic structure but may differ in their chemical properties and applications. The unique structure of this compound gives it distinct advantages in certain applications .
Properties
CAS No. |
626230-52-2 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(7-methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid |
InChI |
InChI=1S/C16H18O3/c1-16(12-6-7-13(16)9-8-12)14(17)10-2-4-11(5-3-10)15(18)19/h2-5,12-13H,6-9H2,1H3,(H,18,19) |
InChI Key |
KNJJBCQALNUZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CC2)C(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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